molecular formula C10H17NO3 B3390182 2-(3-Cyclopentylpropanamido)acetic acid CAS No. 954272-16-3

2-(3-Cyclopentylpropanamido)acetic acid

Cat. No.: B3390182
CAS No.: 954272-16-3
M. Wt: 199.25 g/mol
InChI Key: DIQYOPQZFIERBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopentylpropanamido)acetic acid is a synthetic organic compound featuring a cyclopentyl group attached to a propanamide backbone, which is further conjugated to an acetic acid moiety. The cyclopentyl group’s balance of steric bulk and conformational flexibility may influence solubility, metabolic stability, and target-binding affinity compared to other cyclic substituents .

Properties

IUPAC Name

2-(3-cyclopentylpropanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(11-7-10(13)14)6-5-8-3-1-2-4-8/h8H,1-7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQYOPQZFIERBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentylpropanamido)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Cyclopentylpropanamido)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentylpropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications
This compound C₁₀H₁₇NO₃ 215.25 (calc.) Cyclopentyl, amide, acetic acid Hypothesized: Intermediate polarity, potential bioactive scaffold
2-(3-Cyclopropaneamidophenoxy)acetic acid C₁₂H₁₃NO₄ 235.24 Cyclopropane, phenoxy, amide, acetic acid Higher rigidity due to cyclopropane; phenoxy group may enhance π-π interactions
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid C₉H₁₃F₂NO₃ 245.20 (calc.) Difluorocyclobutyl, acetamide Fluorine atoms increase electronegativity, altering acidity/bioavailability
2-(3-Cyclohexylpropanamido)-2-phenylacetic acid C₁₇H₂₃NO₃ 289.37 Cyclohexyl, phenyl, amide Enhanced hydrophobicity; phenyl group may improve binding to aromatic receptors

Key Observations :

  • Cyclopentyl vs.
  • Cyclopropane vs. Cyclopentyl : Cyclopropane’s high ring strain may increase reactivity, whereas cyclopentyl offers conformational flexibility for target engagement .
  • Fluorinated Derivatives: Fluorine atoms in 3-(3,3-difluorocyclobutyl)-2-acetamidopropanoic acid enhance metabolic stability and electron-withdrawing effects, influencing acidity (pKa) .

Biological Activity

2-(3-Cyclopentylpropanamido)acetic acid, also known as 2CPAA, is a compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is characterized by its unique functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The compound is synthesized through the reaction of cyclopentylpropanoic acid with glycine, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

The biological activity of 2CPAA is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors or enzymes, leading to alterations in cellular signaling pathways. This modulation can influence various physiological processes, including metabolic regulation and cellular growth.

Research Findings

Recent studies have highlighted several biological activities of 2CPAA, including:

  • Antimicrobial Properties : Preliminary investigations suggest that 2CPAA may exhibit antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Research has indicated that 2CPAA may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation.
  • Cellular Proliferation : Studies have shown that 2CPAA can influence cellular proliferation rates in specific cell lines, suggesting its potential role in cancer research.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Cyclopentylpropanoic acidLacks amido and acetic acid functionalitiesLimited biological activity
GlycineContains amino and acetic acid groupsKnown for general physiological roles
N-AcetylglycineSimilar structure but with an acetyl groupModerate biological activity
This compound Unique combination of functional groupsPotential antimicrobial and anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyclopentylpropanamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Cyclopentylpropanamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.